tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

Catalog No.
S14025081
CAS No.
M.F
C11H24N2O3
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcar...

Product Name

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

IUPAC Name

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(4)7-5-8-15-9-6-12/h5-9,12H2,1-4H3

InChI Key

HJNQSXHWAYUCTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCCN

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a chemical compound with the molecular formula C15H32N2O5C_{15}H_{32}N_{2}O_{5} and a molecular weight of 320.43 g/mol. This compound is categorized as a carbamate, which is a class of chemicals derived from carbamic acid. It features a tert-butyl group, an aminoethoxy side chain, and a methyl group attached to the nitrogen atom of the carbamate functional group. Its structure allows for potential interactions with biological molecules, making it of interest in medicinal chemistry and biochemical research .

  • Oxidation: The compound can be oxidized to form N-oxides, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbamate group to an amine group, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where the tert-butyl group is replaced with other functional groups under mild conditions.

This compound has shown potential biological activity, particularly as a biochemical probe in enzyme activity studies. Its mechanism of action involves forming covalent bonds with serine residues in enzyme active sites, leading to enzyme inhibition. Such interactions are similar to those observed with other carbamate-based inhibitors used in pharmacology . Additionally, it may serve as a prodrug that releases active amines in vivo, which could enhance its therapeutic applications.

The synthesis of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate typically involves the following steps:

  • Reagents: The synthesis begins with tert-butyl chloroformate and N-[3-(2-aminoethoxy)propyl]-N-methylamine.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. Maintaining a low temperature (0-5°C) is crucial to control the exothermic nature of the reaction.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for efficient mixing and temperature control, enhancing yield and purity.

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate has several applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biochemical Research: The compound is investigated for its role as a biochemical probe to study enzyme activities.
  • Pharmaceutical Development: It has potential applications in drug development, particularly as a prodrug that can release active amines in biological systems.
  • Specialty Chemicals: Utilized in producing specialty chemicals and polymers .

Studies on the interactions of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate with various biological targets have revealed its ability to inhibit specific enzymes by covalently binding to their active sites. This characteristic makes it valuable for research into enzyme mechanisms and potential therapeutic applications .

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate can be compared to other carbamate derivatives based on structural and functional characteristics. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-aminoethylcarbamateC9H20N2O2C_{9}H_{20}N_{2}O_{2}Simpler structure; fewer functional groups
Tert-butyl N-(3-aminopropyl)-N-methylcarbamateC12H26N2O3C_{12}H_{26}N_{2}O_{3}Contains longer alkyl chains; different amino group position
Tert-butyl (4-hydroxy-3-carbamoylphenyl)carbamateC16H22N2O4C_{16}H_{22}N_{2}O_{4}Incorporates aromatic systems; potential for different biological activity

Uniqueness

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate stands out due to its specific aminoethoxy side chain, which enhances its solubility and biological interactions compared to simpler carbamates. Its ability to form covalent bonds with enzymes positions it uniquely among carbamate derivatives used in medicinal chemistry .

Carbamates have served as critical functional groups in drug design since the 19th century, when their biological activity was first documented in West African traditional medicine. The tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate builds upon this legacy, leveraging the carbamate group’s unique balance of stability and reactivity. Unlike amides, carbamates exhibit reduced resonance stabilization due to the oxygen atom’s electronegativity, which diminishes double-bond character in the carbonyl group. This property enhances their metabolic stability while permitting controlled hydrolysis under physiological conditions.

The evolution of carbamate chemistry accelerated in the late 20th century with the development of phosgene-free synthesis methods. For example, di(2-pyridyl) carbonate (DPC) emerged as a versatile reagent for alkoxycarbonylation, enabling efficient tert-butyl carbamate formation without hazardous intermediates. These advancements facilitated the incorporation of carbamates into protease inhibitors, antiepileptics, and prodrugs, where their ability to mimic peptide bonds improved bioavailability and target specificity.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.17869263 g/mol

Monoisotopic Mass

232.17869263 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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